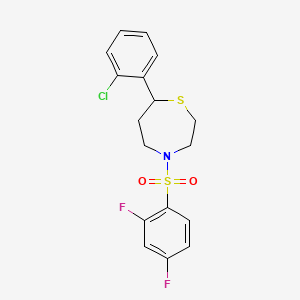

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane

Description

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane backbone substituted with a 2-chlorophenyl group at the 7-position and a 2,4-difluorophenylsulfonyl moiety at the 4-position.

Properties

IUPAC Name |

7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUNYUUDQXCRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thiazepane intermediate.

Attachment of the Difluorophenylsulfonyl Group: The final step involves the sulfonylation of the thiazepane derivative with a difluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of desulfonylated thiazepane derivatives.

Substitution: Formation of substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and difluorophenylsulfonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl/Benzoyl Groups

BD79555 (7-(2-Chlorophenyl)-4-(2,3,4-trifluorobenzoyl)-1,4-thiazepane)

- Key Differences : The sulfonyl group in the target compound is replaced with a 2,3,4-trifluorobenzoyl group.

- Molecular Formula: C₁₈H₁₅ClF₃NOS vs. hypothetical C₁₇H₁₃ClF₂NO₂S₂ for the target.

- Molecular Weight : 385.831 vs. ~396.87 (estimated).

- Fluorine substitution patterns (2,3,4-trifluoro vs. 2,4-difluoro) may alter steric hindrance and binding affinity .

(E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane

- Key Differences : The 2,4-difluorophenylsulfonyl group is replaced with a styrylsulfonyl moiety (C₆H₅-CH=CH-SO₂).

- Molecular Formula: C₁₉H₂₀ClNO₂S₂ vs. hypothetical C₁₇H₁₃ClF₂NO₂S₂.

- Molecular Weight : 394.0 vs. ~396.85.

- Implications : The styryl group introduces a bulky aromatic system, increasing lipophilicity (higher logP) and possibly enhancing membrane permeability but reducing solubility. The absence of fluorine atoms may decrease electronegativity at the sulfonyl group .

Substituent Variations in the Thiazepane Core

7-(2-Chlorophenyl)-1,4-thiazepane Hydrochloride

- Key Differences : Lacks the sulfonyl group entirely.

- Molecular Formula: C₁₁H₁₃ClN·HCl (simplified) vs. the target’s hypothetical C₁₇H₁₃ClF₂NO₂S₂.

- Implications : The absence of the sulfonyl group simplifies the structure, likely reducing molecular weight and altering pharmacokinetic properties. This parent compound is widely available from global suppliers (e.g., Synasia Inc., Dragonfarm Co.), suggesting its utility as a synthetic intermediate .

Structural and Functional Implications

Electronic and Steric Effects

- Fluorine Substitution : The 2,4-difluorophenylsulfonyl group in the target compound provides moderate electronegativity compared to BD79555’s 2,3,4-trifluorobenzoyl group. This may balance electron withdrawal and steric effects, optimizing interactions with biological targets.

- Sulfonyl vs.

Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

| Compound Name | Substituent | Molecular Weight | logP (Estimated) | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | 2,4-difluorophenylsulfonyl | ~396.87 | ~3.5 | Low (aqueous) |

| BD79555 | 2,3,4-trifluorobenzoyl | 385.83 | ~3.8 | Moderate |

| (E)-7-(2-Chlorophenyl)-... (Styryl) | Styrylsulfonyl | 394.0 | ~4.2 | Very Low |

Notes:

- Higher logP values correlate with increased lipophilicity but reduced aqueous solubility.

- Fluorine atoms in the target compound may slightly improve solubility compared to the styryl derivative .

Biological Activity

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with a chlorophenyl group and a difluorophenyl sulfonyl moiety. The molecular formula is with a molecular weight of approximately 358.85 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the context of enzyme inhibition.

Anticancer Properties

Research has indicated that thiazepane derivatives exhibit significant anticancer activities. For instance, studies have shown that modifications in the thiazepane structure can enhance cytotoxic effects against various cancer cell lines. In vitro assays reveal that compounds similar to 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Acetylcholinesterase Inhibition

Compounds containing thiazepane rings have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The presence of the difluorophenyl sulfonyl group is hypothesized to enhance binding affinity to AChE, thereby increasing inhibitory potency. Preliminary data suggest that this compound may exhibit competitive inhibition against AChE with an IC50 value that warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern on the thiazepane ring significantly affects biological activity. The chlorophenyl and difluorophenyl groups are critical for enhancing lipophilicity and improving binding interactions with target enzymes. Comparative analysis of related compounds indicates that variations in these substituents can lead to marked differences in efficacy and selectivity .

In Vitro Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that 7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM depending on the cell type. These results highlight its potential as an anticancer agent .

In Vivo Efficacy

Animal models have been employed to assess the in vivo efficacy of this compound. Preliminary results indicate that administration leads to significant tumor reduction in xenograft models, suggesting that it may act through multiple pathways affecting tumor growth and survival .

Data Summary Table

| Biological Activity | IC50 Value (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer | 10 - 20 | HeLa, MCF-7 | Induction of apoptosis |

| AChE Inhibition | TBD | N/A | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.